5-Iodo-2-(propan-2-yl)-1,3-oxazole is a heterocyclic compound belonging to the oxazole family, characterized by the presence of an iodine atom at the 5-position and a propan-2-yl (isopropyl) group at the 2-position of the oxazole ring. This compound exhibits significant potential in various scientific fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity.
The compound can be synthesized through various methods, primarily involving iodination reactions of oxazole derivatives. The presence of iodine in the structure enhances its reactivity and biological activity compared to other halogenated oxazoles, making it a subject of interest in chemical research and applications.
5-Iodo-2-(propan-2-yl)-1,3-oxazole is classified as a heterocyclic compound, specifically an oxazole. It is further categorized under halogenated compounds due to the presence of iodine. Its structural formula can be represented as .
The synthesis of 5-Iodo-2-(propan-2-yl)-1,3-oxazole can be achieved through several routes:
The synthesis often requires careful control of reaction conditions to maximize yield and purity. Continuous flow processes may be employed in industrial settings to enhance efficiency and scalability.
5-Iodo-2-(propan-2-yl)-1,3-oxazole features a five-membered ring containing nitrogen and oxygen atoms. The structural representation includes:
The molecular formula is , with a molecular weight of approximately 112.13 g/mol.
The compound's InChI key is InChI=1S/C5H8N2O/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3
which provides a unique identifier for its chemical structure.
5-Iodo-2-(propan-2-yl)-1,3-oxazole can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as temperature control and solvent selection to optimize yields and minimize side reactions.
The mechanism of action for 5-Iodo-2-(propan-2-yl)-1,3-oxazole involves its interaction with biological targets, which can lead to various effects:
Research indicates that compounds like 5-Iodo-2-(propan-2-yl)-1,3-oxazole may affect biochemical pathways by modulating enzyme functions or disrupting cellular processes.
The physical properties include:
Property | Value |
---|---|
Molecular Weight | 112.13 g/mol |
Appearance | White to pale yellow solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include:
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reactive towards nucleophiles |
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications.
5-Iodo-2-(propan-2-yl)-1,3-oxazole has several scientific uses:
Regioselective halogenation at the C-5 position of 1,3-oxazoles is foundational for synthesizing 5-iodo derivatives. The electron-deficient nature of oxazole rings dictates that electrophilic halogenation favors the C-5 position due to its highest electron density in the π-deficient system. Direct iodination of 2-(propan-2-yl)oxazole using N-iodosuccinimide (NIS) in anhydrous DMF at -78°C achieves >90% regioselectivity for the 5-iodo product [8]. This mirrors the bromination protocol reported for 5-(thiophen-2-yl)oxazole, where lithiation at C-4 followed by electrophilic quench delivers 4-bromo derivatives [8]. For 5-iodo-2-isopropyloxazole, kinetic control is critical: slow addition of NIS (1.05 equiv) to the lithiated oxazole intermediate at -78°C suppresses diiodination byproducts. Post-reaction quenching with dilute NaOH removes succinimide residues, and crystallization from isopropyl alcohol yields >98% pure product (mp 92–94°C) [8].
Table 1: Optimization of Direct C-5 Iodination
Condition | Temperature | NIS Equiv | Regioselectivity (C5:C4) | Yield |
---|---|---|---|---|
DMF, no base | 0°C | 1.1 | 3:1 | 45% |
LHMDS (1.0 equiv), DMF | -78°C | 1.05 | >20:1 | 86% |
n-BuLi (1.1 equiv), THF | -78°C | 1.2 | 8:1 | 78% |
Alternative mediators include iodine chloride (ICl) in acetic acid, though this yields lower regioselectivity (C5:C4 ≈ 5:1) due to increased electrophilicity promoting minor C-4 attack [4].
Palladium-catalyzed C–H functionalization enables direct arylation of pre-formed 5-iodo-2-isopropyloxazole, avoiding additional halogenation steps. The electron-withdrawing iodo substituent at C-5 enhances acidity of the C-4 proton (pKa ≈ 24), facilitating deprotonation-transmetalation. Using Pd(OAc)₂ (5 mol%) with SPhos (12 mol%) in toluene at 110°C, arylboronic acids couple at C-4 with 70–92% yield [6] [9]. Notably, C-2 arylation requires distinct conditions: the isopropyl group’s steric bulk necessitates bulky electron-rich ligands like tBuXPhos. A two-step sequence achieves 2,5-disubstituted oxazoles: (1) Negishi coupling of 2-bromo-5-iodooxazole with isopropylzinc chloride at C-2; (2) Suzuki-Miyaura coupling at C-5 [6]. Catalyst poisoning by oxazole nitrogen is mitigated by silver(I) additives (Ag₂CO₃), which sequester iodide byproducts [9].
Table 2: Palladium-Catalyzed Coupling at Oxazole Positions
Position | Substrate | Catalyst System | Nucleophile | Yield Range |
---|---|---|---|---|
C-4 | 5-Iodo-2-isopropyloxazole | Pd(OAc)₂/SPhos/Ag₂CO₃ | Arylboronic acids | 70–92% |
C-2 | 2-Bromo-5-iodooxazole | Pd(dba)₂/tBuXPhos | iPrZnCl | 85% |
Tandem oxidative cyclization strategies construct the oxazole core while incorporating iodine in one pot. RuO₄-catalyzed oxidative cyclization of 1,5-dienes provides tetrahydrofuran diols with defined stereochemistry [5]. Analogously, 2-isopropyl-4-iodooxazole-5-carbaldehyde is synthesized via iodine-mediated cycloisomerization of N-propargyl amides. Using PhI(OAc)₂ (2.0 equiv) and I₂ (0.5 equiv) in acetonitrile, propargyl amides undergo sequential iodocyclization and oxidation to afford 5-iodooxazoles in 65–80% yield [1] [9]. Key to stereocontrol is the in situ generation of iodonium ions that direct exo-dig cyclization. Substrates with α-branched alkyl groups (e.g., isopropyl) exhibit enhanced regioselectivity due to steric discrimination during cyclization [9]. The reaction proceeds via: (1) iodonium activation of the alkyne; (2) nucleophilic attack by the amide oxygen; (3) deprotonation and aromatization.
Hypervalent iodine reagents enable metal-free synthesis of 5-iodooxazoles under mild conditions. [Bis(trifluoroacetoxy)iodo]benzene (PIFA) mediates oxidative cyclization of enamides bearing electron-rich arenes, yielding 4-aryl-5-iodo-2-isopropyloxazoles [6] [9]. The mechanism involves single-electron transfer (SET) from the enamide to PIFA, generating a radical cation that undergoes intramolecular cyclization. Subsequent iodide capture delivers the iodinated heterocycle. This approach is particularly valuable for acid-sensitive substrates incompatible with Lewis acid catalysts. Optimization shows that adding tetrabutylammonium iodide (TBAI, 20 mol%) increases yields by 15–20% by providing a nucleophilic iodide source [6]. Chiral phosphoric acids (e.g., TRIP) induce asymmetry during cyclizations of prochiral substrates, achieving up to 94% ee in model systems [9].
Continuous flow technology enhances scalability and safety for hazardous iodination steps. A two-stage flow system is optimal: (1) lithiation of 2-isopropyloxazole in a cooled microreactor (-30°C) with nBuLi; (2) inline mixing with NIS solution in THF [3] [7]. Compared to batch, flow processing reduces lithiation time from 1 hour to 2 minutes and improves heat transfer, suppressing side reactions (e.g., diiodination). Using a Corning AFR module with 1.7 mL internal volume, productivity reaches 1.2 kg/day of 5-iodo-2-isopropyloxazole at >99% conversion [7]. Key advantages include precise temperature control during exothermic iodination and immediate quenching, minimizing degradation. The FDA endorses continuous flow for complex heterocycles due to reduced quality variability [3].
Table 3: Batch vs. Flow Process Comparison
Parameter | Batch Process | Continuous Flow |
---|---|---|
Reaction time | 3 h | 8 min residence time |
Temperature control | ±5°C at -78°C | ±0.5°C at -30°C |
Byproduct formation | 5–8% diiodinated | <1% |
Daily output | 200 g (10 L reactor) | 1.2 kg |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0